

How to dissolve Cavidine for experimental use

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Compound of Interest

Compound Name: Cavidine

Cat. No.: B179388

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Application Notes and Protocols for Cavidine

Product Name: **Cavidine** CAS Number: 32728-75-9 Molecular Formula: C₂₁H₂₃NO₄ Molecular Weight: 353.41 g/mol

Product Description and Mechanism of Action

Cavidine is an isoquinoline alkaloid isolated from plants of the Corydalis genus. It functions as a selective cyclooxygenase-2 (COX-2) inhibitor, which gives it potent anti-inflammatory properties[1]. The primary mechanism of action involves the downregulation of the NF-κB signaling pathway. By inhibiting this pathway, **Cavidine** effectively reduces the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2)[1][2]. This makes it a valuable compound for research into inflammatory conditions such as acute lung injury and colitis[2].

Solubility and Storage

Cavidine is sparingly soluble in aqueous solutions but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For experimental use, it is recommended to prepare a concentrated stock solution in DMSO.

Storage Instructions:

- Solid Form: Store at -20°C for long-term stability.
- Stock Solution (in DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for use within 6 months or at -20°C for use within 1 month[2].

Quantitative Data Summary

The following tables summarize the experimental use of **Cavidine** in both in vitro and in vivo models based on published research.

Table 1: In Vitro Experimental Data

Cell Line/Model	Cavidine Concentration	Target/Stimulant	Key Biomarkers Measured	Results	Reference
Murine Peritoneal Macrophages	1, 5, 10 μ M	Lipopolysaccharide (LPS)	TNF- α , IL-6, NO	Dose-dependent inhibition of TNF- α , IL-6, and NO production.	Niu X, et al. (2015)
Murine Peritoneal Macrophages	1, 5, 10 μ M	Lipopolysaccharide (LPS)	COX-1, COX-2 Protein	Selective inhibition of COX-2 expression with no significant effect on COX-1.	Niu X, et al. (2015)
RAW264.7 Macrophages	5, 10, 20 μ M	Lipopolysaccharide (LPS)	p-IkBa, p-p65 (NF- κ B)	Significant reduction in the phosphorylation of IkBa and p65.	Niu X, et al. (2017)

Table 2: In Vivo Experimental Data

Animal Model	Cavidine Dosage	Administration Route	Experimental Model	Key Findings	Reference
Mice	5, 10, 20 mg/kg	Intraperitoneal (i.p.)	Xylene-induced ear edema	Significant reduction in ear swelling.	Niu X, et al. (2015)
Mice	5, 10, 20 mg/kg	Intraperitoneal (i.p.)	Acetic acid-induced peritonitis	Decreased leukocyte number and levels of NO, PGE2, and TNF- α . [1]	Niu X, et al. (2015)
Mice	5, 10, 20 mg/kg	Gavage	Acetic acid-induced colitis	Protective effect via regulation of antioxidants, cytokines, and NF- κ B pathway.	Niu X, et al. (2015)
Mice	5, 10, 20 mg/kg	Gavage	LPS-induced acute lung injury	Ameliorated lung injury by inhibiting the NF- κ B signaling pathway. [2]	Niu X, et al. (2017)

Experimental Protocols

Protocol 1: Preparation of Cavidine Stock and Working Solutions

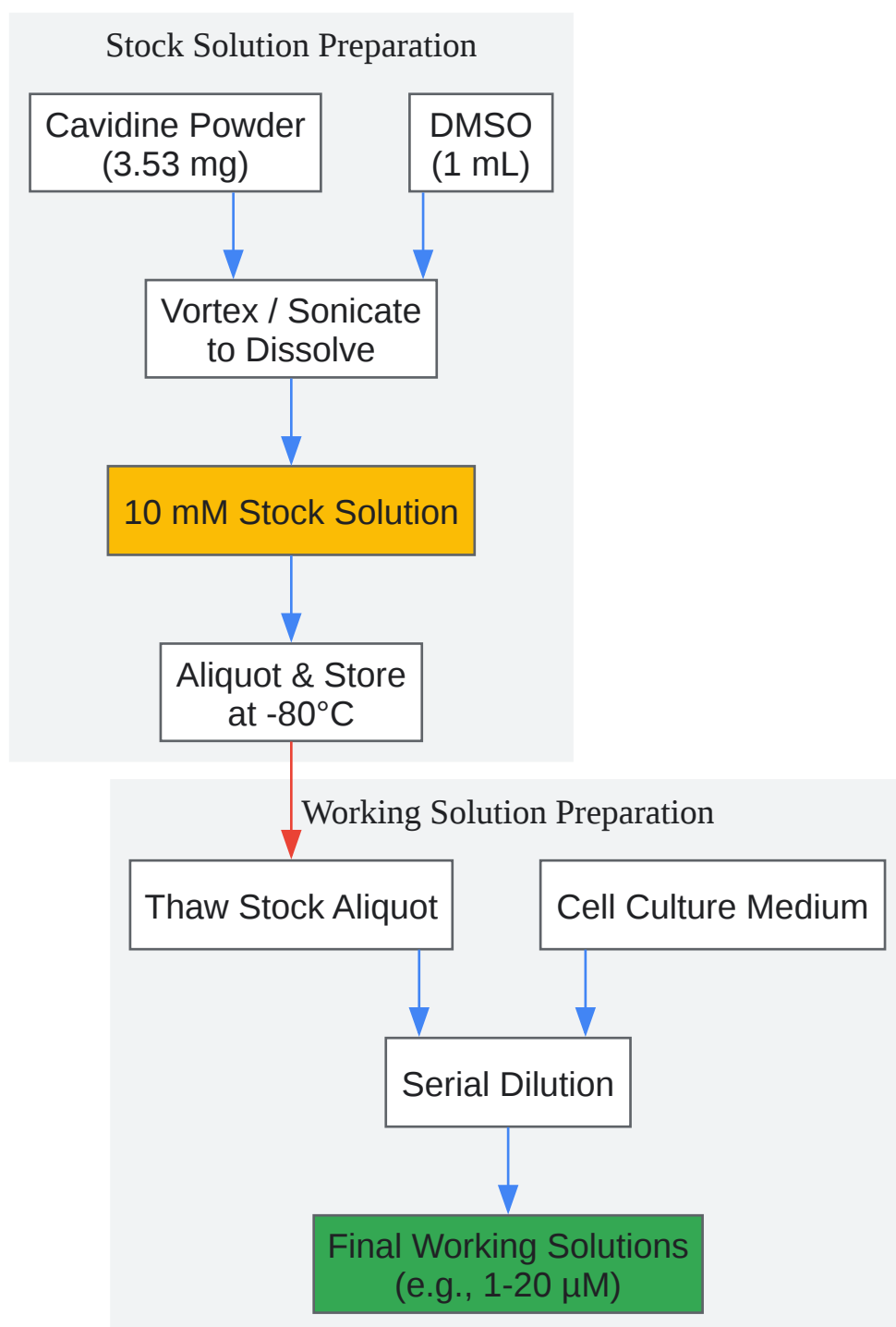
This protocol describes the preparation of a 10 mM stock solution of **Cavidine** in DMSO and subsequent dilution to working concentrations.

Materials:

- **Cavidine** powder (M.Wt: 353.41)
- Dimethyl Sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes
- Sterile cell culture medium (e.g., DMEM or RPMI-1640)

Procedure:

- Prepare 10 mM Stock Solution:
 - Weigh out 3.53 mg of **Cavidine** powder.
 - Add 1 mL of sterile DMSO to the powder.
 - To aid dissolution, gently vortex the tube and/or sonicate in an ultrasonic bath for a short period[2]. Ensure the powder is completely dissolved.
- Storage of Stock Solution:
 - Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 μ L) in sterile microcentrifuge tubes.
 - Store aliquots at -80°C for up to 6 months[2].
- Prepare Working Solutions:
 - Thaw a single aliquot of the 10 mM stock solution.
 - Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations (e.g., 1 μ M, 5 μ M, 10 μ M).
 - Important: The final concentration of DMSO in the cell culture should be kept low (typically \leq 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.



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Caption: Workflow for preparing **Cavidine** stock and working solutions.

Protocol 2: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol provides a general method to assess the anti-inflammatory effects of **Cavidine** on murine macrophages, based on methodologies from published studies.

Materials:

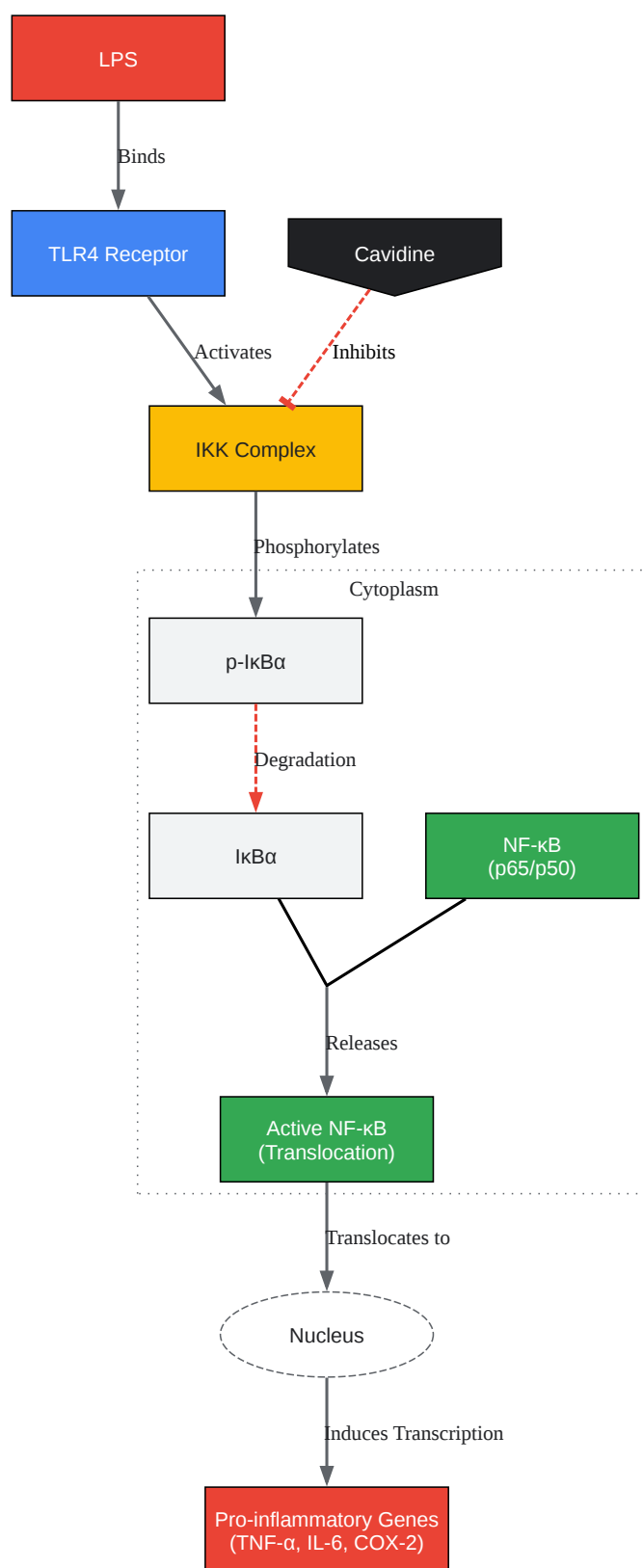
- RAW264.7 murine macrophage cell line
- Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- Lipopolysaccharide (LPS) from E. coli
- **Cavidine** working solutions (prepared as in Protocol 1)
- Vehicle control (culture medium with 0.1% DMSO)
- 96-well cell culture plates
- Reagents for downstream analysis (e.g., Griess Reagent for NO, ELISA kits for TNF- α /IL-6)

Procedure:

- Cell Seeding:
 - Seed RAW264.7 cells in a 96-well plate at a density of 5×10^4 cells/well in 100 μ L of complete medium.
 - Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
- **Cavidine** Pre-treatment:
 - Remove the old medium.
 - Add 100 μ L of fresh medium containing the desired final concentrations of **Cavidine** (e.g., 1, 5, 10 μ M) or vehicle control to the respective wells.

- Incubate for 1-2 hours.
- LPS Stimulation:
 - Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
 - Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Supernatant Collection and Analysis:
 - After incubation, centrifuge the plate at a low speed to pellet any detached cells.
 - Carefully collect the cell culture supernatant for analysis.
 - Nitric Oxide (NO) Assay: Use the Griess Reagent to measure the concentration of nitrite (a stable product of NO) in the supernatant according to the manufacturer's instructions.
 - Cytokine Assay (TNF-α, IL-6): Use commercially available ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant according to the manufacturer's protocols.
- Data Analysis:
 - Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each **Cavidine** concentration relative to the LPS-stimulated vehicle control group.

Signaling Pathway Diagram



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Caption: **Cavidine** inhibits the LPS-induced NF-κB signaling pathway.

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References

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